![molecular formula C15H15NO3 B4112631 N-(2-hydroxyphenyl)-2-phenoxypropanamide](/img/structure/B4112631.png)
N-(2-hydroxyphenyl)-2-phenoxypropanamide
Overview
Description
“N-(2-hydroxyphenyl)-2-phenoxypropanamide” is a compound that contains an amide group (-CONH2) and two phenyl groups (benzene rings), one of which has a hydroxy group (-OH) attached, and the other has a phenoxy group attached. The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxyphenyl)-2-phenoxypropanamide” would be characterized by the presence of two aromatic rings (phenyl groups), an ether linkage (phenoxy group), a hydroxy group, and an amide group. These functional groups could potentially engage in a variety of intermolecular interactions, such as hydrogen bonding, pi-stacking, and dipole-dipole interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed to yield an amine and a carboxylic acid. The hydroxy group could potentially be etherified, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-hydroxyphenyl)-2-phenoxypropanamide” would be influenced by its functional groups. For example, the presence of the polar amide and hydroxy groups could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Scientific Research Applications
Antifungal and Anti-inflammatory Applications
N-(2-hydroxyphenyl)-2-phenoxypropanamide (also known as 2-Acetamidophenol or AAP) is an aromatic compound with potential for antifungal and anti-inflammatory activities . This compound is mainly produced by chemical synthesis, but recent studies have focused on metabolic engineering of natural microbial pathways to produce this valuable aromatic compound .
Antitumor and Anti-platelet Applications
In addition to its antifungal and anti-inflammatory properties, AAP also shows potential for antitumor and anti-platelet activities . This makes it a compound of interest in the field of oncology and cardiovascular research .
Anti-arthritic Applications
Research has shown that N-(2-hydroxyphenyl)-2-phenoxypropanamide can have anti-arthritic effects . In a study investigating the effect of N-(2-hydroxyphenyl)-2-phenoxypropanamide on the regulation of the RANKL pathway in a collagen-induced arthritis model in rats, it was found to have potential therapeutic benefits .
Biosynthesis in Microorganisms
The biosynthesis of AAP in microorganisms like Pseudomonas chlororaphis has been studied . Understanding the biosynthesis process of AAP in these organisms can provide a promising host for industrial-scale biosynthesis of AAP from renewable resources .
Production of Antimicrobial Phenazines
Research has shown that N-(2-hydroxyphenyl)-2-phenoxypropanamide can be involved in the production of antimicrobial phenazines . This has potential applications in the development of new antimicrobial agents .
Role in Nitrosylation and Nitration Processes
N-(2-hydroxyphenyl)-2-phenoxypropanamide has been found to play a role in nitrosylation and nitration processes . These processes are important in various biological and chemical reactions .
Future Directions
Mechanism of Action
Target of Action
N-(2-hydroxyphenyl)-2-phenoxypropanamide, also known as SMR000135884, primarily targets Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .
Mode of Action
SMR000135884 interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure. Consequently, this change facilitates the transcription of certain genes that can induce cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of HDAC by SMR000135884 affects various biochemical pathways. One of the key pathways influenced is the High Mobility Group Box 1 (HMGB1) pathway . HMGB1 is an enzyme that is highly expressed in tumor cells and has a subcellular localization that is dependent on its acetylation or oxidative state . The inhibition of HDAC leads to changes in HMGB1 sub-cellular localization and reactive oxygen species (ROS) levels .
Pharmacokinetics
The pharmacokinetics of SMR000135884 involves its metabolism by Cytochrome P450 2C11 (CYP2C11), yielding a hydroxylated metabolite . The systemic clearance (CL) and apparent volume of distribution (Vd) were found to be 2.20 mL/min/kg and 0.70 L/kg, respectively . The oral bioavailability of smr000135884 was found to be relatively low .
Result of Action
The result of SMR000135884’s action is the induction of apoptosis in cancer cells . By inhibiting HDAC, it leads to changes in HMGB1 sub-cellular localization and an increase in ROS levels . These changes can trigger cell apoptosis, thereby exhibiting its antiproliferative effects .
properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-phenoxypropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11(19-12-7-3-2-4-8-12)15(18)16-13-9-5-6-10-14(13)17/h2-11,17H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKXYQJYHPWISR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-2-phenoxypropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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